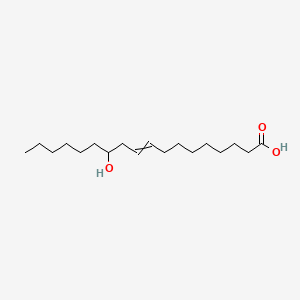

12-Hydroxyoctadec-9-enoic acid

Übersicht

Beschreibung

12-Hydroxyoctadec-9-enoic acid is a natural product found in Linum mucronatum and Ricinus communis with data available.

Wissenschaftliche Forschungsanwendungen

Seed Oils Containing Ricinoleic Acid : Jatropha gossypifolia and Hevea brasiliensis seed oils contain significant amounts of ricinoleic acid, highlighting its potential in various industries due to its rich source of hydroxy fatty acids (Hosamani & Katagi, 2008).

Transgenic Plant Production : The expression of Castor and L. Fendleri oleate 12-hydroxylases in transgenic plants can lead to the production of ricinoleic acid, benefiting the oil production industry (Broun, Hawker, & Somerville, 1997).

Glyceride Composition : Strophanthus oils containing 9-hydroxyoctadec-12-enoic acid show no unusual glyceride composition, with the hydroxy acid acting like linoleic acid in its distribution pattern (Gunstone & Qureshi, 1968).

Catalytic Synthesis Applications : A study developed a catalytic synthesis of the methyl ester of (9Z,12R)-12-(methoxycarbonylmethoxy)-octadec-9-enoic acid using ricinoleic acid, showing potential applications in chemistry (Davletbakova et al., 2004).

Epoxy Acids in Plant Cutins and Suberins : Epoxy acids, especially 9,10-Epoxy-18-hydroxyoctadecanoic acid, are common in plant cutins and suberins. Their conversion into alkoxyhydrin alkyl esters aids in the qualitative and quantitative determination of epoxy acids in polymers (Holloway & Deas, 1973).

Food and Agricultural Industry : Terminalia chebula seed oil, containing a minor amount of ricinoleic acid, could be useful for the food and agricultural industries (Hosamani, 1994).

Oxymercuration-Jones Oxidation : The study on oxymercuration-Jones oxidation of β- and γ-hydroxyolefinic acids demonstrates a high yield of 9,12-dioxooctadecanoic acid, offering insights into chemical processes (Ahmed et al., 1988).

Macrolactonization for Drug Delivery : The macrolactonization of ricinoleic acid can produce biodegradable polyanhydrides and polyesters, showing potential applications in biodegradable drug delivery systems (Yakovleva et al., 2018).

Algicidal Activity : Algicidal hydroxylated C18 unsaturated fatty acids, including those derived from ricinoleic acid, show potent activity against harmful algal blooms, demonstrating their environmental importance (Zha et al., 2020).

Metabolic Engineering in Pichia pastoris : Ricinoleic acid has been produced through metabolic engineering of Pichia pastoris, offering an alternative to castor bean for bioproduct industries (Meesapyodsuk et al., 2015).

Eigenschaften

IUPAC Name |

12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859274 | |

| Record name | 12-Hydroxyoctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

141-22-0, 7431-95-0 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

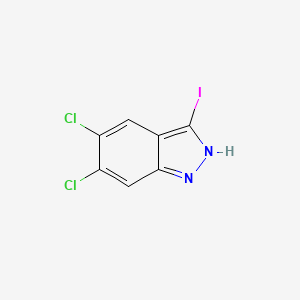

![Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8145518.png)

![Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl](/img/structure/B8145562.png)